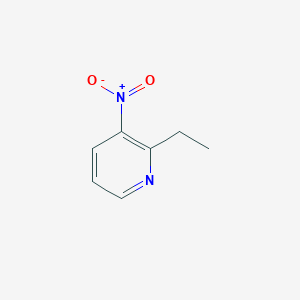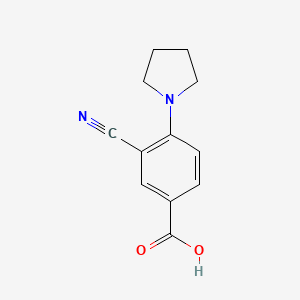![molecular formula C18H24OSi B1442983 {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol CAS No. 947515-76-6](/img/structure/B1442983.png)
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Vue d'ensemble
Description
“{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol” is a chemical compound with the CAS Number: 947515-76-6. It has a molecular weight of 284.47 and its IUPAC name is {2- [mesityl (dimethyl)silyl]phenyl}methanol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol” is 1S/C18H24OSi/c1-13-10-14 (2)18 (15 (3)11-13)20 (4,5)17-9-7-6-8-16 (17)12-19/h6-11,19H,12H2,1-5H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol” is a solid compound . The molecular weight of the compound is 284.47 .
Applications De Recherche Scientifique
Reactions with Alcohols and Ethers
Research by Lollmahomed, Harrington, and Leigh (2006) focused on reactions of simple germylene derivatives with alcohols like methanol, suggesting relevance in studying Lewis acid-base complexes. These reactions can provide insights into the stabilization and kinetic behaviors of related compounds (Lollmahomed, Harrington, & Leigh, 2006).
Solvolysis in Hydroxylic Solvents
Anderson and Webster (1968) investigated the solvolysis of silicon substituted 2-silylpyridines by alcohols like methanol, which can offer an understanding of the reactivity and solvolysis mechanisms in silicon-based compounds (Anderson & Webster, 1968).
Photodehalogenation Studies
Manet et al. (2006) explored the photochemistry of certain chlorophenols in methanol, highlighting the potential for synthetically useful reactions involving phenyl cations and methanol in the presence of silicon-based compounds (Manet et al., 2006).
Dimerization Reactions
Schmohl et al. (1998) studied the dimerization of transient silenes, which were synthesized through reactions involving methanol. This research is relevant for understanding regiospecificity in dimerization processes involving silicon compounds (Schmohl et al., 1998).
Thermodynamic Parameters in Reactions
Samuilov et al. (2008) calculated thermodynamic parameters of reactions of phenyl isocyanate with methanol, providing insights into the influence of methanol in chemical transformations involving complex organosilicon compounds (Samuilov et al., 2008).
Silicon-Related Catalytic Oxidation
Li and Liu (2004) researched the catalytic oxidation of 2,4,6-trimethylphenol in alcohols like methanol, using iron-based catalysts. This study provides an understanding of the role of silicon compounds in catalytic oxidation processes (Li & Liu, 2004).
Photolysis and Pyrolysis Studies
Tzeng et al. (1981) explored photolysis and pyrolysis reactions of certain silacyclobutenes in methanol, which can inform on the behavior of silicon-containing compounds under different conditions (Tzeng et al., 1981).
Protecting Group for Silicon in Synthesis
Popp et al. (2007) synthesized a series of triorganyl(2,4,6-trimethoxyphenyl)silanes to explore their use as protecting groups for silicon in chemical synthesis (Popp et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with the compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
Propriétés
IUPAC Name |
[2-[dimethyl-(2,4,6-trimethylphenyl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OSi/c1-13-10-14(2)18(15(3)11-13)20(4,5)17-9-7-6-8-16(17)12-19/h6-11,19H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEWDPYNFNJUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C)(C)C2=CC=CC=C2CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726229 | |
| Record name | {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol | |
CAS RN |
947515-76-6 | |
| Record name | {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)




